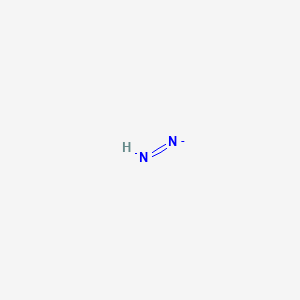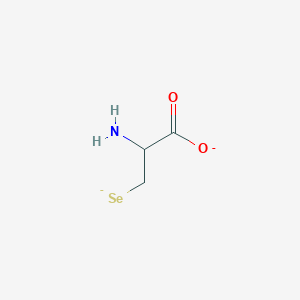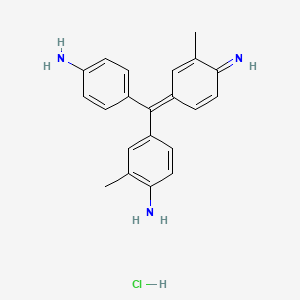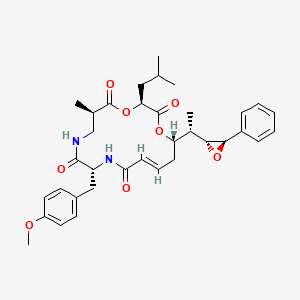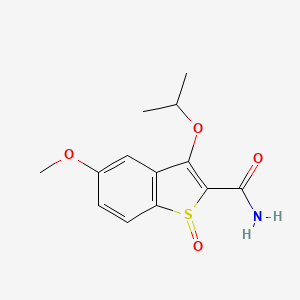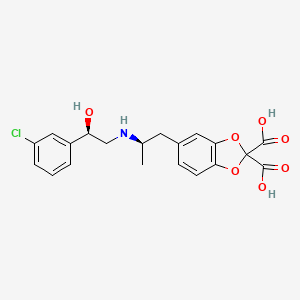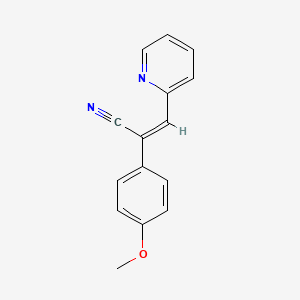
alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile is a nitrile.
Aplicaciones Científicas De Investigación
Applications in Corrosion Inhibition
The compound α-(p-Methoxyphenyl)-2-pyridineacrylonitrile and its derivatives have been studied for their potential applications in corrosion inhibition. For instance, pyridine derivatives were found to exhibit significant inhibitory effects on the corrosion of N80 steel in hydrochloric acid, with one derivative showing up to 90.24% inhibition efficiency at a certain concentration. The studies involved a range of techniques including gravimetric analysis, electrochemical impedance spectroscopy, and quantum chemical studies to support the experimental results (Ansari, Quraishi, & Singh, 2015).
Applications in Material Science and Sensing
In material science, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been synthesized and studied for various applications. A notable application is in electrochromic devices. Dithienylpyrroles-based electrochromic polymers, including derivatives of the compound , were synthesized, and their application in high-contrast electrochromic devices was explored. These materials showed promising results in terms of coloration efficiency and stability, indicating potential use in display technologies (Su, Chang, & Wu, 2017).
Applications in Gas Sensing
Furthermore, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been investigated for their gas sensing properties. For instance, tetra and octa 2H-chromen-2-one substituted iron(II) phthalocyanines, which are structurally related to the compound, have shown sensitivity to gases like CO and CO2. These materials demonstrated potential for use in gas sensors, showing significant changes in sensor currents in the presence of these gases and indicating their utility in environmental monitoring or industrial applications (Altun, Orman, Odabaş, Altındal, & Özkaya, 2015).
Propiedades
Número CAS |
23904-12-3 |
|---|---|
Nombre del producto |
alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile |
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(Z)-2-(4-methoxyphenyl)-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2O/c1-18-15-7-5-12(6-8-15)13(11-16)10-14-4-2-3-9-17-14/h2-10H,1H3/b13-10+ |
Clave InChI |
CJMIMAFVXQSAKG-JLHYYAGUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C/C2=CC=CC=N2)/C#N |
SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N |
Otros números CAS |
23904-12-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



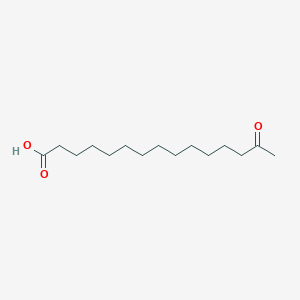
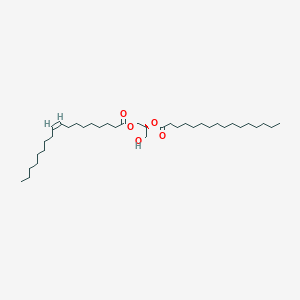
![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
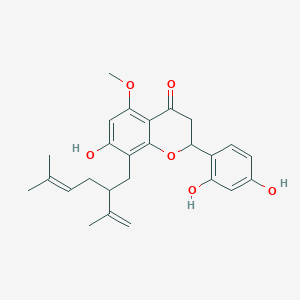
![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)
![3-[4-(1-Formylpiperazin-4-yl)benzylidenyl]-2-indolinone](/img/structure/B1233638.png)
